3-(Prop-2-yn-1-yloxy)propanoic acid

Catalog No.
S540301
CAS No.
55683-37-9
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Prop-2-yn-1-yloxy)propanoic acid

CAS Number

55683-37-9

Product Name

3-(Prop-2-yn-1-yloxy)propanoic acid

IUPAC Name

3-prop-2-ynoxypropanoic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8)

InChI Key

GMFDYXLFHSFUHE-UHFFFAOYSA-N

SMILES

C#CCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG1-acid

Canonical SMILES

C#CCOCCC(=O)O

Description

The exact mass of the compound 3-(Prop-2-yn-1-yloxy)propanoic acid is 128.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148228. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis: The presence of the alkyne (prop-2-yn-1-yl) group makes 3-(Prop-2-yn-1-yloxy)propanoic acid a valuable building block for organic synthesis. Alkynes can participate in various reactions like click chemistry for creating complex molecules .
  • Bioconjugation: The alkyne functionality can also be useful in bioconjugation reactions. By attaching biomolecules like peptides or antibodies to the alkyne group, researchers can create probes for studying biological processes .
  • Polymer Chemistry: The carboxylic acid group (propanoic acid) allows for the incorporation of 3-(Prop-2-yn-1-yloxy)propanoic acid into polymers. This can be achieved through esterification or amidation reactions, potentially leading to functional polymers with unique properties .

3-(Prop-2-yn-1-yloxy)propanoic acid is an organic compound with the molecular formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol. It features a prop-2-yn-1-yloxy group attached to a propanoic acid backbone, making it a member of the alkyne family of compounds. This compound is characterized by its unique structure, which includes a triple bond in the alkyne group, contributing to its chemical reactivity and potential biological activity .

The chemical reactivity of 3-(Prop-2-yn-1-yloxy)propanoic acid is influenced by the presence of the alkyne functional group. Key reactions include:

  • Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition reactions, which may lead to the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, a common reaction in organic synthesis.
  • Hydrogenation: The triple bond in the alkyne can be hydrogenated under specific conditions to form an alkene or alkane.

These reactions highlight the compound's versatility in organic synthesis and potential applications in various fields .

The synthesis of 3-(Prop-2-yn-1-yloxy)propanoic acid can be achieved through various methods:

  • Alkyne Synthesis: Starting from propargyl alcohol, which can be reacted with an appropriate alkyl halide to introduce the propanoic acid moiety.
  • Esterification: The carboxylic acid can be formed from the corresponding alcohol through oxidation processes.
  • Functional Group Transformations: Utilizing existing functional groups in related compounds to introduce the prop-2-yn-1-yloxy group.

These methods provide pathways for synthesizing this compound in laboratory settings .

3-(Prop-2-yn-1-yloxy)propanoic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Given its possible biological activities, it may be explored for developing new drugs or therapeutic agents.
  • Material Science: The compound could be utilized in creating novel polymers or materials due to its reactive functional groups .

Interaction studies involving 3-(Prop-2-yn-1-yloxy)propanoic acid are essential for understanding its reactivity and potential biological effects. Research may focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how effectively this compound is absorbed by cells can inform its therapeutic viability.

Such studies are crucial for evaluating safety and efficacy profiles in pharmaceutical contexts .

Several compounds share structural similarities with 3-(Prop-2-yn-1-yloxy)propanoic acid, each exhibiting unique characteristics:

Compound NameMolecular FormulaUnique Features
2-(Prop-2-en-1-yloxy)propanoic acidC₆H₈O₃Contains a double bond instead of a triple bond
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acidC₁₄H₁₂O₄Incorporates a benzoyl group, enhancing stability
2-(Prop-2-yn-1-yloxy)propanoic acidC₆H₈O₃Similar structure but differing substituents

These compounds highlight the diversity within this chemical class and underscore the unique properties of 3-(Prop-2-yn-1-yloxy)propanoic acid, particularly its alkyne functionality, which may confer distinct reactivity and biological activity compared to others .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

128.0473

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

55683-37-9

Wikipedia

3-(prop-2-yn-1-yloxy)propanoic acid

Dates

Modify: 2023-08-15

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